molecular formula C3H8O6S2 B1200699 Eprodisate CAS No. 21668-77-9

Eprodisate

Katalognummer B1200699
CAS-Nummer: 21668-77-9
Molekulargewicht: 204.2 g/mol
InChI-Schlüssel: MGNVWUDMMXZUDI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Eprodisate is a small molecule that is currently under investigation for use in the treatment of AA amyloidosis . It is designed to interfere with interactions between amyloidogenic proteins and glycosaminoglycans, thereby inhibiting the polymerization of amyloid fibrils and the deposition of these fibrils in tissues .


Synthesis Analysis

Eprodisate is a sulfonated molecule with a structure similar to heparan sulfate . It competitively binds to the glycosaminoglycan-binding sites on serum amyloid A (SAA) and inhibits fibril polymerization and amyloid deposition .


Molecular Structure Analysis

The molecular formula of Eprodisate is C3H8O6S2 . It has a molecular weight of 248.19 . The structure of Eprodisate is similar to heparan sulfate .


Chemical Reactions Analysis

Eprodisate is designed to interfere with the interactions between amyloidogenic proteins and glycosaminoglycans . This interference inhibits the polymerization of amyloid fibrils and prevents their deposition in tissues .


Physical And Chemical Properties Analysis

Eprodisate has a molecular formula of C3H8O6S2 and a molecular weight of 248.19 . It is a small molecule that is currently under investigation .

Wissenschaftliche Forschungsanwendungen

Treatment of Renal Disease in AA Amyloidosis

  • Specific Scientific Field : Nephrology
  • Summary of the Application : Secondary (AA) amyloidosis is a multisystem disorder that complicates chronic infections or inflammatory diseases. It is characterized by extracellular deposit of fibrils composed of fragments of serum amyloid A (SAA), an acute phase reactant protein. The kidney is the most frequent organ involved, manifesting as progressive proteinuria and renal impairment .
  • Methods of Application or Experimental Procedures : Eprodisate is a sulfonated molecule with a structure similar to heparan sulfate. It competitively binds to the glycosaminoglycan-binding sites on SAA and inhibits fibril polymerization and amyloid deposition .
  • Results or Outcomes : A recent randomized clinical trial showed that Eprodisate may slow down progressive renal failure in patients with AA amyloidosis .

Safety And Hazards

Eprodisate is toxic and contains a pharmaceutically active ingredient . It can cause severe skin burns and eye damage . It is harmful if swallowed, in contact with skin, or if inhaled .

Eigenschaften

IUPAC Name

propane-1,3-disulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H8O6S2/c4-10(5,6)2-1-3-11(7,8)9/h1-3H2,(H,4,5,6)(H,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGNVWUDMMXZUDI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CS(=O)(=O)O)CS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H8O6S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4048301
Record name Propane-1,3-disulfonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4048301
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Decline in renal function associated with Amyloid A (AA) amyloidosis can be slowed by eprodisate (Kiacta), a drug that inhibits the deposit of the complex protein in tissues. AA amyloidosis is a serious, frequently fatal disorder involving deposits of amyloid fibrils in various organs and tissues. It is a complication of many chronic inflammatory disorders, but little is known about its etiology or natural history. Eprodisate delays the progression of AA amyloidosis-associated renal disease.
Record name Eprodisate
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06405
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Eprodisate

CAS RN

21668-77-9
Record name 1,3-Propanedisulfonic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=21668-77-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Eprodisate [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021668779
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Eprodisate
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06405
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Propane-1,3-disulfonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4048301
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 21668-77-9
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name EPRODISATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6QFP76V7S7
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Eprodisate
Reactant of Route 2
Eprodisate
Reactant of Route 3
Eprodisate
Reactant of Route 4
Eprodisate
Reactant of Route 5
Reactant of Route 5
Eprodisate
Reactant of Route 6
Reactant of Route 6
Eprodisate

Citations

For This Compound
461
Citations
LM Dember, PN Hawkins… - … England Journal of …, 2007 - Mass Medical Soc
… the efficacy and safety of eprodisate in patients with AA amyloidosis and kidney involvement. We randomly assigned 183 patients from 27 centers to receive eprodisate or placebo for 24 …
Number of citations: 304 www.nejm.org
A Rumjon, T Coats, MM Javaid - International journal of …, 2012 - Taylor & Francis
… Eprodisate is a sulfonated molecule with a structure similar to heparan sulfate. It competitively … awaited to clarify whether or not eprodisate has a place in treating renal amyloid disease. …
Number of citations: 38 www.tandfonline.com
L Manenti, P Tansinda, A Vaglio - Expert opinion on …, 2008 - Taylor & Francis
… Eprodisate binds to the glycosaminoglycan binding site on amyloid fibrils, thus targeting amyloid fibril polymerization and tissue deposition. Eprodisate has possible applicability to other …
Number of citations: 25 www.tandfonline.com
DV Quaranta, RR Weaver, KK Baumann… - … of Pharmacology and …, 2023 - ASPET
… We found that both heparin and eprodisate inhibited brain uptake of 125 I-CCL2 and 125 I-… We further show that the transport of both chemokines is inhibited by heparin and eprodisate, …
Number of citations: 4 jpet.aspetjournals.org
AD Rule, N Leung - Nature Clinical Practice Nephrology, 2007 - nature.com
… randomized on a 1:1 basis to receive oral eprodisate or placebo twice-daily, at least 1 h before or 2 h after a meal, for up to 2 years. Eprodisate was initiated at a dose of 800–2,400 mg/…
Number of citations: 2 www.nature.com
DV Quaranta, RR Weaver, KK Baumann… - … of Pharmacology and …, 2022 - ASPET
… We found that both heparin and eprodisate inhibited brain uptake of 125 I-CCL2 and 125 I-… We further show that the transport of both chemokines is inhibited by heparin and eprodisate, …
Number of citations: 2 jpet.aspetjournals.org
PE HR - Inpharma, 2006 - Springer
… eprodisate exerted a clinically and statistically significant treatment effect over placebo; patients receiving eprodisate … Furthermore, treatment with eprodisate was associated with a 30.1…
Number of citations: 0 link.springer.com
…, eprodisate for AA amyloidosis trial group - Amyloid, 2007 - Taylor & Francis
Objective. Amyloid A protein quantification in fat tissue is a new immunochemical method for detecting AA amyloidosis, a rare but serious disease. The objective was to assess …
Number of citations: 56 www.tandfonline.com
P Revill, N Serradell, J Bolos - Drugs of the Future, 2006 - access.portico.org
… been on placebo for 2 years and were then switched to eprodisate for 1 year (p = 0.011). This … to eprodisate for 1 year also demonstrated improvement (14). An NDA for eprodisate was …
Number of citations: 6 access.portico.org
D Garceau, H Lachmann, T Sablinski… - XIIIth International … - researchgate.net
… in 183 AA patients, eprodisate administered for 2 years reduced the risk … Eprodisate appeared to be safe and well tolerated in AA patients. To confirm the safety and efficacy of eprodisate…
Number of citations: 0 www.researchgate.net

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.